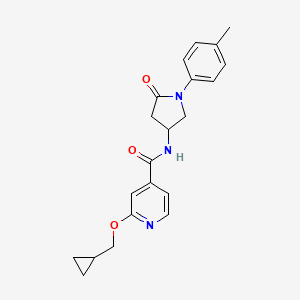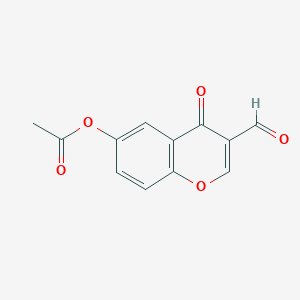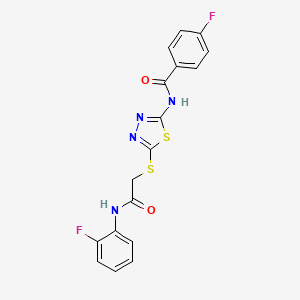
2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide is a novel compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Wirkmechanismus
The mechanism of action of 2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide has various biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. It has also been shown to have antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide in lab experiments include its potential applications in various medical research studies. The compound has shown promising results in various studies and has the potential to be used in the development of new drugs. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research of 2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide. These include further studies on its mechanism of action, potential side effects, and its use in the treatment of various diseases. Other future directions include the development of new drugs based on this compound and the exploration of its potential applications in other areas of medical research.
Synthesemethoden
The synthesis of 2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide has been achieved using different methods. One of the commonly used methods involves the reaction of isonicotinic acid with p-tolyl hydrazine in the presence of acetic anhydride. The resulting product is then reacted with cyclopropylmethyl chloride in the presence of potassium carbonate to obtain the final product. Other methods involve the use of different reagents and solvents to achieve the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide has shown potential applications in various medical research studies. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-2-6-18(7-3-14)24-12-17(11-20(24)25)23-21(26)16-8-9-22-19(10-16)27-13-15-4-5-15/h2-3,6-10,15,17H,4-5,11-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDPSZKJCUELHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=NC=C3)OCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B2665604.png)
![Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B2665605.png)



![N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2665615.png)
![(4Ar,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2665616.png)
![1-{3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B2665618.png)
![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2665620.png)
![1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone](/img/structure/B2665621.png)
![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-phenethylbenzamide](/img/structure/B2665622.png)

![2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2665625.png)
